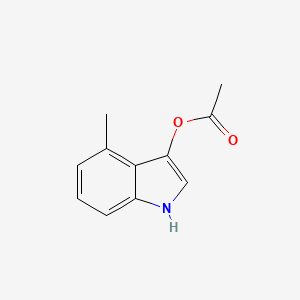

4-methyl-1H-indol-3-yl acetate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

(4-methyl-1H-indol-3-yl) acetate |

InChI |

InChI=1S/C11H11NO2/c1-7-4-3-5-9-11(7)10(6-12-9)14-8(2)13/h3-6,12H,1-2H3 |

InChI Key |

GYJATYAUIRYXCF-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2OC(=O)C |

Origin of Product |

United States |

Contextualization Within Indole Chemistry and Its Derivatives

Indole (B1671886), a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. rjpn.orgnih.govresearchgate.net The indole nucleus is found in the essential amino acid tryptophan, the neurotransmitter serotonin, and the plant hormone indole-3-acetic acid. pcbiochemres.com This widespread occurrence in nature has spurred extensive research into the synthesis and biological evaluation of a vast array of indole derivatives. researchgate.netopenmedicinalchemistryjournal.com

The reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position, allows for diverse functionalization, leading to compounds with a wide spectrum of pharmacological properties. smolecule.comnih.gov These properties include anticancer, antiviral, anti-inflammatory, antimicrobial, and antioxidant activities, among others. rjpn.orgresearchgate.netopenmedicinalchemistryjournal.com

Significance of Indole 3 Yl Acetate Scaffolds in Organic and Medicinal Chemistry

The indole-3-yl acetate (B1210297) scaffold is a key structural motif in many biologically active molecules. The parent compound, indole-3-acetic acid, is a primary plant hormone (auxin) that regulates various aspects of plant growth and development. pcbiochemres.comopenmedicinalchemistryjournal.com In medicinal chemistry, derivatives of indole-3-acetic acid have been explored for their therapeutic potential, particularly in oncology. nih.gov

The acetate group at the 3-position can influence the compound's solubility, stability, and ability to interact with biological targets. The esterification of the 3-hydroxyindole tautomer is a common strategy to create prodrugs or to modify the pharmacokinetic and pharmacodynamic properties of the parent indole (B1671886).

Computational and Theoretical Studies of 4 Methyl 1h Indol 3 Yl Acetate and Its Derivatives

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of molecules. These calculations can elucidate the distribution of electrons, predict molecular orbitals, and quantify reactivity.

Detailed studies on indole (B1671886) derivatives, such as 4-[(1H-indol-3-ylmethylene)-amino] benzenesulfonamide (B165840), have been performed using the DFT/B3LYP method with a 6-31G(d,p) basis set to understand their electronic and structural properties. chemijournal.com Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical in this context. The HOMO-LUMO energy gap is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net

For instance, in a study of benzenesulfonamide derivatives of indole, the calculated HOMO-LUMO energy gaps were used to compare the reactivity of different compounds, with one derivative being identified as the most reactive due to its smaller energy gap. chemijournal.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps visualize the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). In studies of indole derivatives, MEP maps have shown that negative electrostatic potential is often localized over specific functional groups, such as sulfamide, indicating these are likely sites for electrophilic attack. chemijournal.com Conversely, positive potentials are typically found around hydrogen atoms, marking them as potential sites for nucleophilic attack. chemijournal.com

Natural Bond Orbital (NBO) analysis is also employed to understand hyperconjugative interactions and charge delocalization within the molecule, providing a deeper understanding of its stability and electronic structure. chemijournal.comresearchgate.net

Table 1: Illustrative Global Reactivity Descriptors for Indole Derivatives (Calculated via DFT) Data is hypothetical and serves to illustrate the types of parameters derived from quantum chemical calculations for indole derivatives.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Electronegativity (χ) | Hardness (η) |

|---|---|---|---|---|---|

| Derivative A | -6.2 | -1.8 | 4.4 | 4.0 | 2.2 |

| Derivative B | -6.5 | -1.5 | 5.0 | 4.0 | 2.5 |

This table is for illustrative purposes and does not represent actual data for 4-methyl-1H-indol-3-yl acetate (B1210297).

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as an indole derivative, might interact with a biological target, typically a protein or nucleic acid. nih.gov

The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. Successful docking studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. nih.gov

For example, docking studies on various indole derivatives have been performed to investigate their potential as inhibitors for enzymes like cyclooxygenase-2 (COX-2) or as agents targeting DNA. researchgate.netnih.gov In a study on new indol(1H-3-yl)pyrimidine derivatives, molecular docking revealed that certain compounds had a strong binding ability toward B-DNA, suggesting an intercalative mode of binding. nih.gov Similarly, docking of an ethyl 5-methyl-3-phenyl-1H-indole-2-carboxylate against COX-2 was conducted to understand its biophysical characteristics. researchgate.net

These simulations are crucial for structure-activity relationship (SAR) studies, helping to rationalize the observed biological activities of a series of compounds and guiding the design of new, more potent derivatives. nih.gov

Table 2: Example of Molecular Docking Results for an Indole Derivative with a Protein Target This data is illustrative and based on general findings for indole derivatives.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Indole Derivative X | α-amylase | -7.43 | ASP197, GLU233, ASP300 | Hydrogen Bonding, Hydrophobic |

| Indole Derivative Y | pfLDH | -9.8 | Arg171, Asn197 | Hydrogen Bonding |

This table illustrates typical data obtained from molecular docking studies and is not specific to 4-methyl-1H-indol-3-yl acetate.

3D Molecular Modeling and Conformation Analysis

Understanding the three-dimensional structure and conformational flexibility of a molecule is essential for predicting its physical properties and biological activity. 3D molecular modeling techniques are used to generate and visualize the spatial arrangement of atoms in a molecule.

For indole derivatives, the relative orientation of substituents on the indole ring can significantly influence their interaction with biological targets. Conformational analysis involves exploring the potential energy surface of the molecule to identify stable low-energy conformers. This can be achieved through systematic or stochastic searches, often coupled with quantum mechanical or molecular mechanics calculations to determine the energy of each conformation.

Mechanistic Predictions via Computational Approaches

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. dntb.gov.ua By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and determine the most likely mechanism. nih.govacs.org

For reactions involving indolylmethyl acetates, computational studies have been instrumental in understanding product selectivity. univaq.itnih.gov For instance, the palladium-catalyzed reaction of N-protected 2-indolylmethyl acetates with soft carbon pronucleophiles can result in an attack at either the C1' or C3 position. univaq.itnih.gov Quantum chemical calculations have been used to investigate the different reaction pathways, helping to explain the observed regioselectivity and the crucial role of the palladium catalyst and its ligands in controlling the reaction's outcome. univaq.itnih.gov

These studies often involve locating the transition state structures for competing pathways and comparing their activation energies. The pathway with the lower activation energy barrier is predicted to be the dominant one. Such computational insights are invaluable for optimizing reaction conditions and designing more selective synthetic routes. nih.govrsc.org For example, computational studies on the reaction of 4-methyl aniline (B41778) with OH radicals have been used to determine the reaction mechanism and calculate rate coefficients, identifying the key products of the reaction system. mdpi.comresearchgate.net

Applications of 4 Methyl 1h Indol 3 Yl Acetate and Its Derivatives in Chemical and Biological Research

Use as Precursors and Intermediates in Complex Molecule Synthesis

The indole (B1671886) ring system is a fundamental component of many pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.comdergipark.org.tr Derivatives like 4-methyl-1H-indol-3-yl acetate (B1210297) are valuable intermediates for constructing more complex, polycyclic structures and for introducing the indole moiety into larger molecules.

The functionalization of the preformed indole ring is a powerful strategy for accessing a variety of synthetic targets. nih.gov Indole-3-carbinols and their acetate derivatives are widely used starting materials for preparing a range of indole-based heterocycles. nih.gov The acetate group in compounds such as 4-methyl-1H-indol-3-yl acetate can act as a leaving group in substitution reactions, facilitating the introduction of various nucleophiles at the 3-position of the indole ring.

For instance, indolylmethyl acetates can react with soft carbon pronucleophiles, such as β-ketoesters, 1,3-dicarbonyl compounds, and malonates. nih.govacs.org These reactions can be catalyzed by transition metals like palladium, proceeding through intermediates like η3-indolyl-palladium complexes. nih.gov Such methodologies allow for the diversity-oriented synthesis of complex indole derivatives. nih.govacs.org The specific substitution, such as the 4-methyl group, can influence the electronic properties and reactivity of the indole ring, potentially affecting reaction outcomes and selectivity.

The synthesis of various heterocyclic scaffolds often utilizes indole derivatives in multicomponent reactions. dergipark.org.trnih.gov These one-pot reactions are efficient for generating molecular complexity from simple precursors. nih.gov For example, the condensation of indole derivatives with aldehydes and other reagents can yield complex structures like bis-indolic derivatives, pyran-substituted indoles, and other polyfunctionalized systems. nih.gov The this compound could potentially be employed in similar synthetic strategies, serving as the indole component to generate novel and structurally diverse molecules.

Below is a table summarizing representative synthetic applications of indole intermediates.

| Precursor Type | Reagents | Catalyst/Conditions | Product Type |

| Indoles | Aldehydes, 1,3-dicarbonyl compounds | Lewis acid, microwave irradiation | Polyfunctionalized indole derivatives |

| 3-Cyanoacetyl indoles | Aldehydes, Malononitrile | Piperidine, ultrasonic irradiation | Indol-3-yl substituted pyran derivatives |

| Indole derivatives | Thiosemicarbazide, 3-(2-bromoacetyl)-2H-chromen-2-ones | Acetic acid | Indole incorporated thiazolylcoumarins |

This table illustrates common synthetic transformations involving the indole nucleus, applicable to derivatives like this compound. nih.gov

Development of Biochemical Reagents and Probes

Indole derivatives are central to the development of molecules with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. openmedicinalchemistryjournal.commdpi.com This biological relevance makes them excellent scaffolds for the design of biochemical reagents and probes to study cellular processes and disease mechanisms.

The structural versatility of the indole nucleus allows for the design of compounds that can target specific biological pathways or macromolecules, such as enzymes or receptors. mdpi.com For example, indole derivatives have been developed as tubulin polymerization inhibitors, a mechanism crucial for anticancer drug action. rsc.org By modifying the substituents on the indole ring, such as with a 4-methyl group, researchers can fine-tune the binding affinity and selectivity of these compounds for their biological targets.

Furthermore, the inherent fluorescence of some indole compounds makes them suitable for use as molecular probes. These probes can be designed to detect specific biological events or analytes. The development of such tools is critical for understanding the complex biochemical pathways that are dysregulated in diseases like cancer. researchgate.net While specific use of this compound as a probe is not detailed in the provided results, its structural core is a common feature in compounds designed for such applications.

The synthesis of novel indole derivatives for biological evaluation is an active area of research. For instance, new thiosemicarbazone-indole derivatives and substituted indole-2-carbohydrazide derivatives have been synthesized and shown to possess anticancer properties. openmedicinalchemistryjournal.com These complex molecules are often built from simpler, functionalized indole precursors.

Contributions to Material Science Research

The applications of indole derivatives extend beyond biology and medicine into the realm of material science. nih.gov The electron-rich nature of the indole ring system makes it an interesting component for the development of functional organic materials.

Indole-based compounds have been incorporated into copolymers and used in the development of materials for organic electronics. openmedicinalchemistryjournal.comnih.gov For example, Thieno[3,2-b]indole (TI) bridged molecules, which contain an indole core, have shown applications in organic solar cells. openmedicinalchemistryjournal.com The electronic properties of these materials can be tuned by modifying the substituents on the indole ring. The introduction of a methyl group at the 4-position, as in this compound, would subtly alter the electronic characteristics of the resulting material, providing a means to optimize its performance.

The indole moiety can also be used in the synthesis of corrosion inhibitors and dyestuffs, highlighting its versatility in materials chemistry. openmedicinalchemistryjournal.comdergipark.org.trnih.gov The ability to readily functionalize the indole ring allows for the creation of a wide range of materials with tailored properties.

Future Perspectives and Research Directions

Emerging Synthetic Methodologies for Indole (B1671886) Acetate (B1210297) Scaffolds

The synthesis of functionalized indoles is a mature field, yet innovation continues to drive efficiency and sustainability. Future methodologies are expected to overcome the limitations of classical approaches, such as harsh reaction conditions and limited substrate scope. rug.nl

Key emerging trends include:

Catalytic Methods: Palladium-catalyzed reactions have become a powerful tool for constructing substituted indoles, allowing for domino reactions that form multiple bonds in a single pot. organic-chemistry.org Future work will likely focus on developing novel catalysts that offer greater selectivity and are more cost-effective and environmentally benign.

Multicomponent Reactions (MCRs): MCRs are highly efficient processes that combine three or more reactants in a single step to create complex molecules. rsc.orgresearchgate.net The development of new MCRs for indole acetate synthesis will enable the rapid generation of diverse chemical libraries for high-throughput screening. organic-chemistry.org A sustainable, two-step MCR-based method has already been developed that uses ethanol (B145695) as a solvent and avoids metal catalysts. rug.nl

Green Chemistry Approaches: There is a significant push towards more sustainable synthetic practices. This includes the use of microwave irradiation, ionic liquids, water as a solvent, ultrasound, and nanocatalysts to reduce reaction times, energy consumption, and waste generation. researchgate.net

C-H Functionalization: Direct functionalization of carbon-hydrogen bonds on the indole ring is an emerging area that avoids the need for pre-functionalized starting materials, thus streamlining the synthetic process. researchgate.net

These advanced synthetic strategies will facilitate more efficient access to complex indole acetate derivatives, paving the way for extensive biological evaluation.

Advanced Mechanistic Studies in Complex Biological Systems

Understanding how indole acetates interact with biological systems at a molecular level is crucial for developing them into effective therapeutic agents. Future research will employ advanced techniques to elucidate these mechanisms.

Metabolism-Guided Design: A significant challenge in drug development is metabolic instability. Future studies will focus on understanding the metabolic pathways of indole acetates. For instance, research has shown that indole rings can be oxidized by metabolic enzymes at the 3-position to form an indoxyl group, which can lead to degradation. nih.gov By identifying metabolically vulnerable sites, researchers can modify the structure of derivatives like 4-methyl-1H-indol-3-yl acetate to enhance their stability and bioavailability. nih.gov

Target Identification and Validation: While many indole derivatives show promising biological activity, their precise molecular targets are often unknown. nih.gov Advanced chemoproteomics and computational approaches will be essential to identify the specific proteins or pathways that indole acetates interact with.

Computational Insights: Quantum chemical calculations and molecular modeling are becoming indispensable tools for understanding reaction mechanisms and biological interactions. acs.org These computational studies can provide insights into reaction pathways, predict product selectivity, and model the binding of indole acetates to their biological targets, thereby guiding experimental work. acs.orgskku.edu

Rational Design of Next-Generation Indole Acetate Derivatives

The development of future indole acetate-based drugs will rely heavily on rational design principles to optimize potency, selectivity, and pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of how structural modifications affect biological activity is fundamental. For indole acetic acid derivatives, SAR studies have revealed key insights:

The carboxylic acid group is often crucial for activity, and replacing it with other acidic groups can decrease efficacy. youtube.com

Substitution at the 5-position of the indole ring with groups like methoxy (B1213986) (-OCH3) or fluoro (-F) can enhance activity compared to unsubstituted analogs. youtube.com

A methyl group at the 2-position is often more active than larger aryl substitutions. youtube.com

Fragment-Based and Structure-Based Design: By identifying how small molecular fragments bind to a biological target, new, more potent molecules can be assembled. Similarly, if the three-dimensional structure of the target protein is known, computational docking can be used to design indole acetate derivatives that fit perfectly into the active site. skku.edu

Overcoming Drug Resistance: Indole derivatives have shown potential in combating drug-resistant cancers and pathogens. nih.gov Rational design will be employed to create next-generation compounds specifically engineered to be effective against known resistance mechanisms.

A recent example of rational design led to the discovery of ACT-774312, a 4-azaindole (B1209526) derivative, which was developed as a potent and selective CRTH2 receptor antagonist for treating respiratory diseases. nih.gov This highlights the power of iterative optimization in drug discovery.

Interdisciplinary Research Avenues for Indole-Based Compounds

The unique properties of the indole scaffold make it suitable for a wide range of applications beyond traditional medicinal chemistry. Future growth will be driven by collaborations across different scientific disciplines.

Materials Science: The conjugated π-electron system of the indole ring gives it interesting photophysical properties. Indole-based dyes have been investigated for use in organic light-emitting diodes (OLEDs), demonstrating the potential for these compounds in advanced materials. rug.nl

Bioinorganic Chemistry: The incorporation of metal ions into indole-containing scaffolds can lead to novel therapeutic and diagnostic agents. mdpi.com These metal complexes can exhibit unique biological activities, such as enhanced antibacterial or anticancer effects, and can also be designed as imaging probes. researchgate.netmdpi.com

Biocatalysis and Photoenzymatic Chemistry: The integration of enzymes and light to catalyze chemical reactions is a burgeoning field. Photoenzymatic systems are being explored to drive non-natural chemical transformations, which could be applied to the synthesis of complex indole derivatives under mild and selective conditions. acs.org

Drug Delivery Systems: Nanotechnology offers new ways to deliver drugs more effectively. For instance, formulating indole-based compounds into nanocrystals can improve their stability and bioavailability, opening new possibilities for oral and targeted drug delivery. dovepress.com

By fostering these interdisciplinary collaborations, the full potential of indole acetates and the broader class of indole compounds can be realized, leading to innovations in medicine, technology, and beyond.

Q & A

Q. What are the standard synthetic routes for 4-methyl-1H-indol-3-yl acetate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via Friedel-Crafts acylation, esterification, or transition-metal-catalyzed coupling. For example:

- Friedel-Crafts Strategy : React 4-methylindole with acetyl chloride in the presence of Lewis acids (e.g., AlCl₃) to introduce the acetyl group at the 3-position. Subsequent esterification with acetic anhydride yields the acetate .

- Esterification : Use acid-catalyzed esterification of 4-methyl-1H-indol-3-ol with acetic anhydride. Optimize temperature (80–100°C) and catalyst (e.g., H₂SO₄) to achieve >70% yield, similar to isopentyl acetate synthesis .

- Cross-Coupling : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) can modify indole precursors before esterification, as seen in related indole derivatives .

Q. Which analytical techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm regioselectivity and ester group integration. For example, the acetate methyl proton appears as a singlet near δ 2.1–2.3 ppm, while the indole NH resonates at δ ~10–12 ppm .

- HRMS (ESI+) : Validate molecular weight (e.g., [M+H]+ calculated for C₁₁H₁₁NO₂: 189.21 Da) with <2 ppm error .

- FT-IR : Detect ester C=O stretching (~1740 cm⁻¹) and indole N–H (~3400 cm⁻¹) .

Q. How should researchers assess the stability of this compound under varying storage conditions?

Methodological Answer:

- Accelerated Stability Testing : Store aliquots at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) to detect hydrolysis products (e.g., 4-methylindole-3-ol and acetic acid) .

- Light Sensitivity : Expose to UV/visible light (300–800 nm) and compare degradation rates using LC-MS. Use amber vials for light-sensitive conditions .

Advanced Research Questions

Q. How can the biological activity of this compound be evaluated in epithelial sodium channel (ENaC) modulation studies?

Methodological Answer:

- Chorda Tympani (CT) Nerve Recording : Measure Bz-sensitive NaCl responses in rodent models. Apply this compound (0.1–100 µM) to the lingual epithelium and record CT voltage-clamp responses to assess ENaC inhibition/activation, as done for structurally related indole derivatives .

- Electrophysiology : Use patch-clamp techniques on TRC-enriched cultures to quantify ENaC current changes. Pre-treat cells with ionomycin to modulate [Ca²⁺]i and pHi, which alter ENaC conductance .

Q. What mechanistic insights can be gained from studying the reaction pathways of this compound synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated acetic anhydride (CD₃CO)₂O to identify rate-determining steps (e.g., acyl transfer vs. esterification) .

- DFT Calculations : Model transition states (e.g., B3LYP/6-31G*) to predict regioselectivity in Friedel-Crafts acylation. Correlate computational data with experimental NMR yields .

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives for enhanced bioactivity?

Methodological Answer:

- Analog Synthesis : Replace the acetate group with propionate, butyrate, or aryl esters. Assess ENaC modulation efficacy via CT response assays .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to predict binding poses within ENaC’s α-subunit. Validate with site-directed mutagenesis (e.g., S563A mutants) .

Q. How should researchers resolve contradictions in purity data from different synthetic methods?

Methodological Answer:

- Comparative Purity Analysis : Run parallel syntheses (Friedel-Crafts vs. esterification) and quantify impurities via GC-MS or UPLC-QTOF. Use orthogonal methods (e.g., NMR + HRMS) to confirm structures .

- Purification Optimization : Test silica gel chromatography (hexane/EtOAc gradients) vs. recrystallization (acetic acid/water) to isolate high-purity (>98%) product .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.